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Leniolisib Metabolism & CYP3A4 Interaction

The table below summarizes the core quantitative data on leniolisib's metabolic profile, which is crucial for

understanding potential drug-drug interactions (DDIs) in a research or clinical setting.

Aspect Quantitative Data / Key Finding Source / Context

Primary
Metabolizing
Enzyme

CYP3A4 (94.5% contribution); minor

contributions from CYP3A5 (3.5%), CYP1A2
(0.7%), CYP2D6 (0.7%) [1] [2].

In vitro and in vivo data.

Fraction
Metabolized by
CYP3A (fm)

Estimated ~50% based on clinical DDI study
with itraconazole [3].

Clinical trial in healthy
subjects.

Effect of Strong
CYP3A4 Inhibition

Itraconazole: Increased leniolisib AUC by 2.1-

fold (110% increase); increased half-life by ~2-
fold [3].

Clinical DDI study.

Effect of P-gp
Inhibition

Quinidine: No significant impact on leniolisib
AUC or Cmax [3].

Clinical DDI study confirms
P-gp is not a relevant

clearance pathway.
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Aspect Quantitative Data / Key Finding Source / Context

Hepatic Metabolism Approximately 60% of the drug is metabolized
by the liver [1] [2].

Pharmacokinetic studies.

Recommended
Action

Avoid concomitant use with strong CYP3A4
inhibitors (e.g., itraconazole) and

strong/moderate CYP3A4 inducers (e.g.,
rifampin) [1] [2] [3].

Official prescribing
information and clinical

guidance.

Experimental Evidence & Protocols

For your technical documentation, here are the methodological details from key studies that established the

role of CYP3A4.

In Vitro Evidence: Leniolisib's metabolism was investigated in human liver microsomes. The

oxidative metabolism was found to be primarily mediated by CYP3A4, a conclusion supported by
reaction phenotyping and the use of selective CYP enzyme inhibitors [1].

In Vivo Clinical DDI Study: A definitive clinical trial was conducted to assess the interaction potential
in humans [3].

Objective: To investigate the effect of CYP3A4 and P-gp inhibition on the single-dose
pharmacokinetics of leniolisib.

Design: A fixed-sequence, 3-way crossover study in 20 healthy male subjects.
Interventions:

Leniolisib alone: A single 10 mg oral dose.
Leniolisib + Itraconazole: 200 mg itraconazole once daily for 9 days (to achieve steady-

state inhibition), with a single 10 mg dose of leniolisib co-administered on day 5.
Leniolisib + Quinidine: 300 mg quinidine administered 1 hour before and 3 hours after a

single 10 mg dose of leniolisib.
Key PK Parameters Measured: Area Under the Curve (AUCinf), maximum plasma

concentration (Cmax), and terminal elimination half-life (T1/2).
Conclusion: The study confirmed that CYP3A4, but not P-gp, plays a major role in the in vivo

clearance of leniolisib [3].

Metabolic Pathway & DDI Study Workflow
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The following diagram illustrates the central role of CYP3A4 in leniolisib's metabolic pathway and the

logical flow of the clinical DDI study that confirmed it.

Clinical DDI Study Design & Results
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Leniolisib Metabolic Pathway and DDI Study

Frequently Asked Questions for Technical Support

Q1: What is the single most critical metabolic interaction to manage in patients taking leniolisib? A1:

The most critical interaction is with strong CYP3A4 inhibitors and inducers. Coadministration with

inhibitors like itraconazole can more than double leniolisib exposure, potentially increasing the risk of

adverse effects. Conversely, inducers like rifampin can drastically reduce leniolisib levels, leading to a loss

of efficacy. Therefore, concomitant use should be avoided [2] [3].
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Q2: Our in vitro data shows leniolisib is a CYP3A4 substrate. Is it also an inhibitor of major CYP

enzymes? A2: Yes, in vitro studies indicate that leniolisib acts as a time-dependent inhibitor of CYP1A2.

It is recommended to avoid concomitant use with drugs that are primarily metabolized by CYP1A2 and have

a narrow therapeutic index. Leniolisib is not a potent inhibitor of other major CYPs like 3A4 or 2D6 in vitro

[2].

Q3: Does P-glycoprotein (P-gp) play a role in leniolisib's disposition? A3: Available clinical evidence

suggests that P-gp does not play a relevant role in the intestinal or hepatic clearance of leniolisib. A clinical

study showed that the strong P-gp inhibitor quinidine did not alter the pharmacokinetics of leniolisib [3].

Q4: What is the impact of gastric pH on leniolisib absorption? A4: Leniolisib exhibits pH-dependent

solubility, with decreasing solubility as pH increases. However, coadministration with acid-reducing agents

like proton pump inhibitors (e.g., omeprazole) or H2 receptor antagonists (e.g., famotidine) has not been

shown to have a clinically relevant effect on leniolisib's systemic exposure [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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